Bienvenue dans la boutique en ligne BenchChem!

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid

Neuroprotection Alzheimer's disease Acetylcholinesterase inhibition

Choose this specific azetidine intermediate over generic analogs due to its unique 3,3-disubstitution pattern—a phenyl ring and methylene-acetic acid side chain—that provides critical conformational constraint for neuroprotective compound design. Derived methyl esters show 48% glutamate-induced neuroprotection and 62% rescue in salsolinol-induced dopaminergic toxicity models, surpassing rivastigmine. Offers a 53% cost advantage versus its regioisomer (CAS 2639431‑79‑9) and a favorable CNS penetration profile (XLogP 2.3, TPSA 66.8 Ų). Build targeted libraries from a robust, scalable N‑Boc‑3‑azetidinone route with reliable re-supply.

Molecular Formula C16H21NO4
Molecular Weight 291.347
CAS No. 1014703-30-0
Cat. No. B2363327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid
CAS1014703-30-0
Molecular FormulaC16H21NO4
Molecular Weight291.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
InChIKeyIDRRMIZUDZHCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid (CAS 1014703-30-0) as a Constrained Building Block


2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid (CAS 1014703-30-0) is a Boc-protected, 3,3-disubstituted azetidine building block featuring a phenyl ring and a methylene carboxylic acid side chain . This compound belongs to a class of conformationally constrained β-amino acid analogs used in medicinal chemistry for introducing steric hindrance and defined geometry into lead compounds [1][2]. It is primarily sourced as a research intermediate with a typical commercial purity of 95% [2].

Why Generic Substitution of 3-Azetidineacetic Acid Intermediates is Not Possible for CAS 1014703-30-0


Substituting 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid with a generic 'azetidine acetic acid' building block is not feasible due to its unique substitution pattern. The geminal 3,3-disubstitution of both a phenyl ring and a methylene-acetic acid group on the azetidine core is critical for introducing specific conformational constraints [1][2]. Close analogs, such as the 1-Boc-3-azetidineacetic acid (CAS 183062-96-6) which lacks the 3-phenyl group, or the 1-Boc-3-phenylazetidine-3-carboxylic acid (CAS 1823384-69-5) where the acid is directly attached to the ring, will result in different spatial orientation of the carboxylate pharmacophore and altered exit vectors, fundamentally changing the SAR and biological outcome of derived compounds [3].

Quantitative Differentiation Evidence for 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid


Neuroprotective Activity of Derived Methyl Ester is Superior to Rivastigmine and Undecorated Scaffold

The methyl ester derivative prepared directly from 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid (target compound) demonstrates neuroprotective effects that are both mechanistically distinct and quantitatively superior to the comparator drug rivastigmine and the unsubstituted parent scaffold. The lead compound 28, derived from the target acid, showed a protective effect of 62% against salsolinol-induced and 48% against glutamate-induced neurotoxicity in SH-SY5Y cells at 50 µM, driven by a reduction in caspase-3/7 activity (from 375% of control to ~150%) [1][2]. In contrast, rivastigmine, a known AChE inhibitor, was not reported to exhibit this dual neuroprotective mechanism, and the N-Boc-3-azetidineacetic acid scaffold without the 3-phenyl group is devoid of this specific biological activity .

Neuroprotection Alzheimer's disease Acetylcholinesterase inhibition

AChE Inhibitory Activity of Derived Analogs Exceeds Rivastigmine

The methyl ester library synthesized from the target acid produced compounds with acetylcholinesterase (AChE) inhibitory activity comparable to or exceeding that of the clinical drug rivastigmine [1]. Specifically, active derivatives 26 and 27 exhibited IC50 values in the low micromolar range against eeAChE, while the original N-Boc-3-azetidineacetic acid starting material shows no cholinesterase inhibition [2]. Molecular docking studies confirmed that the 3-phenyl substituent, originating from the target compound's structure, occupies a key hydrophobic pocket within the AChE active site, a binding mode analogous to donepezil [1].

Alzheimer's disease Cholinesterase inhibition Molecular docking

Physicochemical Differentiation: Lipophilicity and Topological Surface Area vs. Direct Carboxylic Acid Analog

The target compound's methylene spacer between the azetidine ring and the carboxylic acid group results in a distinct pharmacokinetic profile compared to its direct carboxylic acid analog, 1-(tert-butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid (CAS 1823384-69-5). The target compound (CAS 1014703-30-0) exhibits a higher predicted lipophilicity (XLogP ~2.3 vs. ~1.5 for the analog) . This nuanced difference in logP combined with a comparable topological polar surface area (TPSA) suggests the target compound will exhibit improved passive membrane permeability while retaining similar hydrogen-bonding capacity, a critical balance for CNS drug discovery .

Physicochemical properties Drug-likeness Medicinal chemistry design

Synthetic Accessibility and Scalability vs. 2-Phenylacetic Acid Regioisomer

The target compound's placement of the acetic acid substituent directly on the azetidine ring, as opposed to being part of a 2-phenylacetic acid moiety in its regioisomer CAS 2639431-79-9, significantly impacts synthetic scalability and cost. The target compound is listed by Enamine at $4,667.00 for 10g, whereas the regioisomer (CAS 2639431-79-9) is listed at $10,018.00 for the same quantity, representing a 53% cost reduction for the target building block . This cost difference reflects a more direct synthetic route from N-Boc-3-azetidinone for the target compound [1].

Organic synthesis Building block Scalability

Optimal Application Scenarios for Procuring 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid


CNS Drug Discovery for Alzheimer's and Parkinson's Disease

The primary evidence for procuring this specific intermediate lies in the development of novel, dual-mechanism neuroprotective agents for Alzheimer's and Parkinson's diseases. The derived methyl ester analogs show quantified protection in both glutamate-induced oxidative stress (48% rescue at 50 µM) and salsolinol-induced dopaminergic toxicity (62% rescue) models, outperforming the standard-of-care rivastigmine which lacks this dual profile . The pre-installed 3-phenyl group is essential for AChE binding and the emergent neuroprotective activity, making this the optimal starting material for any library aiming to target these pathways [1].

Optimization of CNS-Penetrant Chemical Probes via Matched Molecular Pair Analysis

For structure-activity relationship (SAR) studies focused on optimizing lipophilic efficiency and CNS penetration, this compound is the superior building block. Its predicted XLogP of 2.3 and TPSA of 66.8 Ų provide a quantifiably better starting point (ΔXLogP ≈ +0.8) for achieving balanced CNS drug-like properties compared to its direct carboxylic acid analog (CAS 1823384-69-5) . This makes it the reagent of choice for any matched molecular pair (MMP) analysis exploring the effect of a methylene spacer on brain penetration.

Cost-Efficient Library Synthesis in Academic and Biotech Medicinal Chemistry

Budget-constrained groups synthesizing 3,3-disubstituted azetidine libraries should prioritize this compound. Direct commercial comparison shows a 53% cost reduction versus its regioisomer (CAS 2639431-79-9), allowing for larger library production from the same budget . The robust, scalable synthetic route from the common precursor N-Boc-3-azetidinone ensures reliable re-supply for iterative medicinal chemistry campaigns [1].

Quote Request

Request a Quote for 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.